molecular formula C19H22N2O B11345921 1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol

1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol

Cat. No.: B11345921
M. Wt: 294.4 g/mol
InChI Key: SNIIGYZMJKIJPJ-UHFFFAOYSA-N
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Description

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Substitution with 2-Methylphenylmethyl Group: The benzodiazole core is then reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-methylphenylmethyl group.

    Introduction of the Butanol Group: Finally, the compound is subjected to a Grignard reaction with butylmagnesium bromide to introduce the butanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethanol: Similar structure but with an ethanol group instead of butanol.

    1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol: Similar structure but with a propanol group instead of butanol.

Uniqueness

1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the butanol group can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C19H22N2O/c1-3-8-18(22)19-20-16-11-6-7-12-17(16)21(19)13-15-10-5-4-9-14(15)2/h4-7,9-12,18,22H,3,8,13H2,1-2H3

InChI Key

SNIIGYZMJKIJPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)O

Origin of Product

United States

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